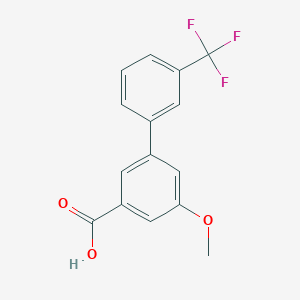

5-Methoxy-3'-(trifluoromethyl)biphenyl-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-[3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-21-13-7-10(5-11(8-13)14(19)20)9-3-2-4-12(6-9)15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLHSBCTYDSURP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50691149 | |

| Record name | 5-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261773-34-5 | |

| Record name | 5-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3’-(trifluoromethyl)biphenyl-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.

Reductive Elimination: The final product is formed by reductive elimination, releasing the palladium catalyst for reuse.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent, such as toluene or ethanol .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3’-(trifluoromethyl)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 5-hydroxy-3’-(trifluoromethyl)biphenyl-3-carboxylic acid.

Reduction: Formation of 5-methoxy-3’-(trifluoromethyl)biphenyl-3-methanol.

Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Chemistry This compound serves as a building block in organic synthesis and the creation of novel materials. The synthesis of 5-Methoxy-3’-(trifluoromethyl)biphenyl-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids.

The process involves:

- Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

- Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.

- Reductive Elimination: The final product is formed by reductive elimination, releasing the palladium catalyst for reuse.

- Biology It is investigated for potential biological activities, such as antimicrobial and anticancer properties.

- Medicine It is explored for potential use in drug development and as a pharmacophore in medicinal chemistry.

- Industry It is utilized in the production of specialty chemicals and advanced materials.

Chemical Reactions

5-Methoxy-3’-(trifluoromethyl)biphenyl-3-carboxylic acid can undergo oxidation, reduction, and substitution reactions.

- Oxidation The methoxy group can be oxidized to form a hydroxyl group. Common oxidizing agents include potassium permanganate and chromium trioxide . The major product formed is 5-hydroxy-3’-(trifluoromethyl)biphenyl-3-carboxylic acid.

- Reduction The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride and sodium borohydride . The major product formed is 5-methoxy-3’-(trifluoromethyl)biphenyl-3-methanol.

- Substitution The trifluoromethyl group can participate in nucleophilic substitution reactions, which may involve reagents like sodium methoxide or potassium tert-butoxide . Various substituted biphenyl derivatives are formed depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Methoxy-3’-(trifluoromethyl)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The carboxylic acid group's acidity (pKa) is influenced by substituents' electronic effects:

- Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect lowers pKa (increases acidity).

- Methoxy (-OCH₃) : Electron-donating via resonance, raising pKa (reduces acidity).

- Methyl (-CH₃) : Mild electron-donating, less impactful than -CF₃ .

*Estimated based on substituent electronic effects.

Key Observations :

Solubility and Lipophilicity

- Trifluoromethyl (-CF₃) : Enhances lipophilicity (logP ~3.5–4.0), reducing aqueous solubility.

- Methoxy (-OCH₃): Moderately polar, improving solubility compared to non-polar groups.

- Fluoro (-F) : Minimal impact on solubility but increases metabolic stability .

| Compound | logP* | Solubility (mg/mL in Water)* |

|---|---|---|

| This compound | ~3.8 | <0.1 |

| 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid | ~2.9 | ~0.5 |

| 4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid | ~4.2 | <0.05 |

*Predicted using substituent contributions.

Key Observations :

- The trifluoromethyl group significantly reduces solubility compared to methyl or fluoro analogs.

- Chloro substituents may further decrease solubility due to higher molecular weight and lipophilicity .

Biological Activity

5-Methoxy-3'-(trifluoromethyl)biphenyl-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, which can influence their pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H12F3O3

- Molecular Weight : 300.25 g/mol

- Structural Characteristics : The presence of the methoxy and trifluoromethyl groups contributes to the compound's unique electronic properties, which may enhance its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific enzyme activities and cellular pathways. The trifluoromethyl group can facilitate stronger interactions with target proteins, potentially leading to enhanced inhibition or activation of biological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds containing trifluoromethyl groups. For instance, derivatives have shown inhibitory effects against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could serve as a potential antimicrobial agent by targeting bacterial folate biosynthesis pathways.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that it exhibits cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 10 |

| A549 (Lung cancer) | 15 |

| HeLa (Cervical cancer) | 12 |

The mechanism behind its anticancer activity may involve the inhibition of critical enzymes involved in cancer cell proliferation, such as dihydropteroate synthase.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that this compound effectively inhibits dihydropteroate synthase in bacterial cultures, leading to reduced growth rates.

- Cytotoxicity Assays : In vitro assays showed significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications.

- Pharmacokinetics : Research on similar compounds suggests that modifications like the trifluoromethyl group enhance bioavailability and metabolic stability, making them suitable candidates for drug development.

Q & A

Q. What are the standard protocols for synthesizing 5-Methoxy-3'-(trifluoromethyl)biphenyl-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

- Suzuki-Miyaura Cross-Coupling : A common approach involves coupling a trifluoromethyl-substituted aryl boronic acid with a methoxy-substituted bromobenzene derivative. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to optimize coupling efficiency .

- Acid Hydrolysis : Post-coupling, hydrolysis of ester intermediates (e.g., methyl esters) to carboxylic acids requires controlled acidic conditions (e.g., HCl/H₂O) to avoid side reactions like demethylation of the methoxy group .

- Yield Optimization : Temperature (80–120°C) and solvent polarity (THF vs. DMF) significantly impact reaction rates and purity. For example, higher polarity solvents may improve solubility but increase byproduct formation .

Q. Which analytical techniques are most reliable for characterizing structural and functional group integrity?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm biphenyl linkage and trifluoromethyl/methoxy group positions. F NMR is critical for verifying CF₃ substituent integrity .

- HPLC-MS : Quantify purity and detect trace intermediates (e.g., unreacted boronic acids). Reverse-phase C18 columns with acetonitrile/water gradients are effective for separating polar byproducts .

- FT-IR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) to confirm functional groups .

Q. How can researchers experimentally determine solubility and stability in various solvents for formulation studies?

Methodological Answer:

- Solubility Screening : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, aqueous buffers) at 25°C and 37°C. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits .

- Stability Tests : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Trifluoromethyl groups may hydrolyze under strongly basic conditions, requiring pH < 8 for long-term storage .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict reactivity and guide experimental design?

Methodological Answer:

- Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states in Suzuki-Miyaura coupling. For example, calculate activation energies for different aryl halide/boronic acid pairs to prioritize synthetic routes .

- Solvent Effects : Molecular dynamics (MD) simulations can predict solvation shells and solvent polarity impacts on reaction kinetics. Pair with experimental validation to refine force fields .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Meta-Analysis Framework : Systematically compare assay conditions (e.g., cell lines, concentrations) across studies. For instance, discrepancies in IC₅₀ values may arise from differences in protein binding or solvent carriers .

- Structure-Activity Relationship (SAR) Validation : Synthesize analogs with controlled modifications (e.g., methoxy → ethoxy) and test under standardized conditions to isolate structural contributors to activity .

Q. How can factorial design optimize reaction conditions for scale-up while minimizing impurities?

Methodological Answer:

- Design of Experiments (DoE) : Use a 2³ factorial design to test variables: catalyst loading (0.5–2 mol%), temperature (80–120°C), and solvent ratio (THF:H₂O). Response surfaces identify optimal conditions for yield and purity .

- Byproduct Analysis : Apply LC-MS to track impurity profiles (e.g., dehalogenated side products) and adjust factors like reaction time or ligand choice (e.g., SPhos vs. XPhos) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.